PD173074 Demonstrates 1,000-Fold Greater Cellular Potency than SU5402 in Functional Neuronal Assays
PD173074 exhibits approximately 1,000-fold greater functional potency than the commonly used FGFR inhibitor SU5402 in cellular assays measuring FGF-2-stimulated biological responses. In PC12 cells, the IC50 for inhibiting FGF-2-induced neurite outgrowth was in the low nanomolar range for PD173074, while SU5402 required micromolar concentrations to achieve the same effect [1]. Similarly, in cerebellar granule neurons, PD173074 inhibited FGF-2-enhanced neuronal survival with an IC50 of 8 nM, whereas SU5402 exhibited an IC50 of 9 µM, representing an over 1,000-fold potency differential [1][2].
| Evidence Dimension | Functional inhibition of FGF-2-stimulated neurite outgrowth and neuronal survival |
|---|---|
| Target Compound Data | IC50 = 8 nM (granule neuron survival); IC50 ~ low nM (PC12 neurite outgrowth) |
| Comparator Or Baseline | SU5402: IC50 = 9 µM (granule neuron survival); IC50 ~ µM (PC12 neurite outgrowth) |
| Quantified Difference | Approximately 1,000-fold greater potency for PD173074 |
| Conditions | FGF-2-stimulated PC12 cells; cerebellar granule neurons under serum/K(+) deprivation |
Why This Matters
Researchers conducting FGFR-dependent functional assays cannot substitute SU5402 for PD173074 without using 1,000-fold higher concentrations, which increases the risk of off-target effects and experimental variability.
- [1] Skaper SD, Kee WJ, Facci L, et al. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. J Neurochem. 2000;75(4):1520-1527. View Source
- [2] PeptideDB. PD173074 Product Database Entry. Accessed 2026. View Source
